1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone
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Overview
Description
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the reaction of 2-methoxypyridine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a methoxy group and an ethanone moiety but differs in the presence of a chlorine atom and a tetrahydroquinoline ring.
Ethanone, 2-amino-1-[6-(trifluoromethyl)-3-pyridinyl]: Similar in structure but contains an amino group instead of a methoxy group.
The uniqueness of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone is an organic compound notable for its unique molecular structure, which includes a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways and interacting with specific molecular targets.
- Molecular Formula : C₉H₈F₃NO₂
- Molecular Weight : 219.16 g/mol
- Chemical Structure : The compound features a pyridine ring with substituents that enhance its lipophilicity and potential for cellular interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The trifluoromethyl group enhances the compound's binding affinity due to its electron-withdrawing properties, which stabilize interactions with target proteins. This interaction can modulate receptor activity and enzyme function, leading to potential therapeutic effects.
Biological Activity and Applications
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antiproliferative Effects : In vitro studies have shown that derivatives of similar structures can exhibit antiproliferative effects against cancer cell lines, indicating potential utility in oncology.
- Cytotoxicity Studies : Evaluations of cytotoxicity are crucial for determining the safety profile of this compound. Initial findings suggest moderate toxicity at higher concentrations, necessitating further investigation into dose-response relationships.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structure Description | Key Differences |
---|---|---|
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone | Contains a chlorine atom and a tetrahydroquinoline ring | Lacks trifluoromethyl group |
Ethanone, 2-amino-1-[6-(trifluoromethyl)-3-pyridinyl] | Contains an amino group instead of a methoxy group | Different functional group properties |
1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-YL)-ethanone | Similar structure but with different substitution patterns | Variations in position of substituents |
Case Studies and Research Findings
Recent studies have explored the biological efficacy of similar compounds, providing insights into the potential applications of this compound:
- In Vitro Potency : A study reported that similar pyridine derivatives demonstrated modest potency (EC50 values around 2.1 μM) against certain pathogens such as Cryptosporidium spp., suggesting that structural modifications could enhance efficacy .
- Safety Profile : Investigations into the cardiotoxicity associated with similar compounds indicated potential risks linked to hERG ion channel inhibition at higher concentrations . This highlights the importance of thorough safety evaluations for this compound.
- Structure-Activity Relationship (SAR) : Research focused on SAR has underscored the significance of specific functional groups in determining biological activity. The presence of both methoxy and trifluoromethyl groups appears to synergistically enhance the compound's bioactivity .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)6-3-4-7(9(10,11)12)13-8(6)15-2/h3-4H,1-2H3 |
InChI Key |
LOGNGAYCTAXPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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